molecular formula C22H26N2O5S B10987737 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)propanamide

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B10987737
M. Wt: 430.5 g/mol
InChI Key: YHGWNKOREXABGQ-UHFFFAOYSA-N
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Description

    3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)propanamide is a complex organic compound with a unique structure.

    Chemical Formula: Its chemical formula is CHNOS.

    Functional Groups: The compound contains an amide group (CONH), a sulfanyl group (SH), and multiple hydroxy (OH) and methoxy (OCH) substituents.

    Natural Occurrence: It is found in tobacco smoke, Maillard reaction products, sugar degradation products, and natural extracts.

    Flavor and Sweetness: Structurally related to caramel-like compounds, it exhibits a sweet taste and contributes to the “sweet” and “smooth” sensory characteristics of tobacco smoke.

  • Preparation Methods

      Synthetic Route: The synthesis involves reacting glucose and pyridine in ethanol under an argon atmosphere. Acetic acid is added, followed by water dilution and extraction with ethyl acetate to obtain γ-pyranone.

      Purification: The crude product is purified using column chromatography (silica gel) and high-vacuum distillation to yield the title compound.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions.

  • Scientific Research Applications

  • Mechanism of Action

      Targets and Pathways: Further research is needed to elucidate the precise molecular targets and pathways through which this compound exerts its effects. Its antioxidant properties suggest potential involvement in oxidative stress-related pathways.

  • Comparison with Similar Compounds

      Uniqueness: Its water solubility and pronounced sweetness distinguish it from other caramel-like compounds.

      Similar Compounds: While I don’t have an exhaustive list, similar compounds include other Maillard reaction products and natural flavoring agents.

    Remember that this compound’s multifaceted nature continues to intrigue researchers across various fields

    Properties

    Molecular Formula

    C22H26N2O5S

    Molecular Weight

    430.5 g/mol

    IUPAC Name

    3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)propanamide

    InChI

    InChI=1S/C22H26N2O5S/c1-27-17-12-15(13-18(28-2)21(17)29-3)23-20(25)10-11-30-19-9-8-14-6-4-5-7-16(14)24-22(19)26/h4-7,12-13,19H,8-11H2,1-3H3,(H,23,25)(H,24,26)

    InChI Key

    YHGWNKOREXABGQ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=CC(=C1OC)OC)NC(=O)CCSC2CCC3=CC=CC=C3NC2=O

    Origin of Product

    United States

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